molecular formula C19H12Cl4N2O2 B2614680 5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 242797-24-6

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2614680
CAS No.: 242797-24-6
M. Wt: 442.12
InChI Key: CHIWQYQURRMHSQ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
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Biological Activity

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-24-6) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H12Cl4N2O2
  • Molecular Weight : 442.13 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the same chemical family. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated potent activity against Human Adenovirus (HAdV). Compounds in this category exhibited selectivity indexes greater than 100 and low cytotoxicity, indicating potential therapeutic applications against viral infections .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been documented in various studies. For example, synthesized derivatives with oxadiazole and piperidine moieties showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed IC50 values significantly lower than the reference standard thiourea, indicating their potential as effective antibacterial agents .

Mechanistic Insights

The biological mechanisms underlying the activity of these compounds often involve interactions with specific biological targets:

  • DNA Replication Inhibition : Some derivatives have been shown to interfere with viral DNA replication processes.
  • Enzyme Inhibition : Compounds exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of a related compound demonstrated that certain derivatives could inhibit HAdV replication through targeted mechanisms. The lead compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index for further development .

Case Study 2: Antibacterial Screening

In another study assessing antibacterial properties, several synthesized compounds were evaluated against multiple bacterial strains. The results indicated that specific derivatives achieved strong inhibitory effects with IC50 values ranging from 0.63 μM to 6.28 μM against various pathogens, highlighting their potential as new antibacterial agents .

Data Tables

Activity Type Compound IC50 (µM) CC50 (µM) Selectivity Index
AntiviralCompound 150.27156.8>100
AntibacterialCompound A0.63Not reportedNot applicable
AntibacterialCompound B2.14Not reportedNot applicable

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-12-3-5-15(6-4-12)24-18(26)16-7-14(22)10-25(19(16)27)9-11-1-2-13(21)8-17(11)23/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIWQYQURRMHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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